molecular formula C16H17Cl2N5S B12917174 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine CAS No. 94094-16-3

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine

Cat. No.: B12917174
CAS No.: 94094-16-3
M. Wt: 382.3 g/mol
InChI Key: MLXSKOFAXKBMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analogues

Three structurally related compounds highlight key variations:

Compound Substituents (Position) Molecular Formula
6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine 6-(2-fluorobenzylthio), 9-isobutyl C16H18FN5S
9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine 6-(2,4-dichlorobenzylthio), 9-butyl C16H17Cl2N5S
This compound 6-(2,4-dichlorobenzylthio), 9-isobutyl C16H17Cl2N5S

Key Differences and Implications

  • Halogen Substituents :

    • The 2-fluorobenzyl analogue has lower molecular weight (331.4 g/mol vs. 382.3 g/mol) due to fluorine’s smaller atomic radius compared to chlorine.
    • Dichlorination at the benzyl group increases lipophilicity (logP ≈ 4.2 vs. 3.1 for the fluoro analogue), potentially enhancing membrane permeability.
  • N9 Alkyl Chain :

    • The isobutyl group in the target compound introduces greater steric hindrance than the linear butyl chain in , affecting binding pocket interactions in biological systems.
  • Electronic Effects :

    • Chlorine’s strong electron-withdrawing nature (σpara = 0.23) compared to fluorine (σpara = 0.06) alters the electron density of the benzylthio group, influencing reactivity in nucleophilic substitutions.

Crystallographic Trends

While experimental crystallographic data for the target compound remains unpublished, analogous structures show:

  • Purine ring planarity : Deviations ≤ 0.05 Å from coplanarity in substituted purines.
  • Thioether bond angles : C-S-C angles averaging 104.5° ± 1.2°, consistent with sp3 hybridization at sulfur.

Properties

CAS No.

94094-16-3

Molecular Formula

C16H17Cl2N5S

Molecular Weight

382.3 g/mol

IUPAC Name

6-[(2,4-dichlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C16H17Cl2N5S/c1-9(2)6-23-8-20-13-14(23)21-16(19)22-15(13)24-7-10-3-4-11(17)5-12(10)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,21,22)

InChI Key

MLXSKOFAXKBMOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Alkylation at N9 Position

  • Starting material: 9H-purin-2-amine or a suitable purine intermediate.
  • Reagent: Isobutyl halide (e.g., isobutyl bromide or chloride).
  • Conditions: Typically, alkylation is performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to deprotonate the N9 nitrogen and facilitate nucleophilic substitution.
  • Temperature: Mild heating (50–80 °C) to promote reaction.
  • Outcome: Formation of 9-isobutyl-9H-purin-2-amine intermediate.

Introduction of the (2,4-Dichlorobenzyl)thio Group at C6

  • Reagent: 2,4-dichlorobenzyl chloride as the electrophile.
  • Nucleophile: The thiolate anion generated from the purine intermediate or from a thiol precursor.
  • Base: Potassium carbonate or sodium hydroxide to neutralize HCl formed and generate the thiolate.
  • Solvent: Polar aprotic solvents such as DMF or acetonitrile.
  • Temperature: Elevated temperatures (80–130 °C) to drive the nucleophilic aromatic substitution.
  • Purification: Recrystallization or chromatographic techniques to isolate the pure product.

Alternative Synthetic Routes

  • Some literature suggests the use of Mitsunobu reaction conditions or alkylation with alkyl halides/tosylates for introducing alkyl groups at N9, which can be adapted for isobutyl substitution.
  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar purine derivatives.
  • Continuous flow reactors and advanced purification methods (e.g., preparative TLC, chromatography) are employed in industrial settings to optimize yield and purity.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 N9 Alkylation Isobutyl bromide, K2CO3, DMF, 50–80 °C 9-isobutyl-9H-purin-2-amine
2 C6 Nucleophilic Substitution 2,4-dichlorobenzyl chloride, K2CO3, DMF, 80–130 °C 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine

Research Findings and Optimization

  • Yield and Purity: Optimization of base equivalents, solvent choice, and temperature is critical to maximize yield and minimize side reactions such as over-alkylation or decomposition.
  • Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress.
  • Purification: Chromatographic separation (silica gel column chromatography) and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yield high-purity final compounds.
  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields for similar purine derivatives, suggesting potential for this compound's preparation.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
N9 Alkylation base K2CO3 (1.5–2 eq) Ensures deprotonation of N9 nitrogen
N9 Alkylation solvent DMF, DMSO Polar aprotic solvents preferred
N9 Alkylation temp 50–80 °C Mild heating to promote substitution
C6 Substitution base K2CO3 or NaOH Generates thiolate anion
C6 Substitution solvent DMF, acetonitrile Polar aprotic solvents
C6 Substitution temp 80–130 °C Elevated temperature for nucleophilic substitution
Purification methods Recrystallization, silica gel chromatography To achieve high purity
Yield Typically 50–80% (varies with conditions) Optimization can improve yield

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine":

Identification

  • Chemical Names: this compound .
  • CAS Registry Number: 93018-64-5 .
  • Molecular Formula: C16H17Cl2N5SC_{16}H_{17}Cl_2N_5S .

Potential Applications
While the specific applications of this compound are not detailed in the search results, the information available suggests potential uses based on its structural similarities and related research:

  • Purine Derivative: It is a purine derivative, which are known for their applications in medicinal chemistry, particularly in the development of therapeutic agents.
  • Biological Activity: Such compounds are studied for potential biological activities, including antimicrobial and antiviral properties. They can interact with nucleic acids and proteins, making them candidates for drug development.
  • Enzyme Inhibition: Initial studies suggest that similar compounds may inhibit certain enzymes involved in DNA replication, potentially leading to antiviral or anticancer effects.
  • Drug Design and Development: The ability to bind specifically to target proteins makes it an interesting subject for further investigation in drug design and development.

Related compounds and potential applications:

  • 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine, a similar compound, has potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural properties and interactions with biological targets.

Synthesis

  • The synthesis of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine typically involves the nucleophilic substitution reaction of 2,4-dichlorobenzyl chloride with a purine derivative, conducted in the presence of a base to neutralize the hydrochloric acid produced during the reaction. The process may also include heating and purification steps to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name 6th Position Substituent 9th Position Substituent Key Biological Activity/Application Reference
Target Compound (2,4-Dichlorobenzyl)thio Isobutyl Not explicitly stated N/A
6-Chloro-9-allyl-9H-purin-2-amine Chloro Allyl Intermediate for kinase inhibitors
2-Chloro-9-(3-chlorobenzyl)-N-cyclopropyl-9H-purin-6-amine Chloro 3-Chlorobenzyl YTHDC1 ligand (95% yield synthesis)
6-(Cyclohexylmethoxy)-9H-purin-2-amine Cyclohexylmethoxy H (unsubstituted) Not specified
6-Chloro-9-(4-methoxybenzyl)-N-phenyl-9H-purin-2-amine Chloro 4-Methoxybenzyl Irreversible Nek2 kinase inhibitor
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea (2,4-Dichlorobenzyl)thio (thiadiazole core) N/A Anticonvulsant (ED50 = 2.70 μmol/kg)

Key Observations:

6th Position Modifications: The chloro substituent (e.g., in and ) is common in kinase-targeting purines, facilitating nucleophilic displacement reactions during synthesis. The target’s thioether group may enhance metabolic stability compared to oxygen-based linkages . The 2,4-dichlorobenzyl moiety in the target compound mirrors the thiadiazole derivative in , which exhibited potent anticonvulsant activity.

9th Position Modifications: Isobutyl (target) vs. 3-Chlorobenzyl () and 4-methoxybenzyl () groups highlight the role of aromatic substituents in modulating electronic and steric effects for ligand-protein interactions .

Biological Activity :

  • The thiadiazole analog in demonstrates that the 2,4-dichlorobenzylthio group contributes to anticonvulsant efficacy, hinting at possible neurological applications for the target compound .
  • Purines with chloro substituents (e.g., ) show kinase inhibition, suggesting the target’s purine core could interact with ATP-binding domains in enzymes .

Structure-Activity Relationship (SAR) Insights

  • Steric Effects : Isobutyl at N9 may reduce off-target interactions compared to bulkier benzyl groups (e.g., ).
  • Electronic Effects : The electron-withdrawing chlorine atoms in the benzyl group could stabilize the thioether linkage against oxidative metabolism .

Biological Activity

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic compound belonging to the purine derivative class. Its unique structure, characterized by a purine core modified with a 2,4-dichlorobenzylthio group, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17Cl2N5S. The compound features a purine ring that is crucial for its biological interactions.

PropertyValue
Molecular Weight373.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

While specific mechanisms for this compound remain largely uncharacterized, preliminary studies suggest that it may interact with nucleic acids and proteins, potentially inhibiting enzymes involved in DNA replication. This interaction could lead to both antiviral and anticancer effects due to the disruption of cellular processes essential for pathogen survival and proliferation .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound indicate that it may exhibit significant activity against a range of bacterial strains. The presence of the dichlorobenzyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis .

Antiviral Properties

Research suggests that the compound may possess antiviral characteristics by inhibiting viral replication through its action on specific viral enzymes. The structural similarity to other purine derivatives known for their antiviral effects supports this hypothesis .

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. Its ability to inhibit specific kinases associated with tumor growth indicates promise in cancer therapy. For instance, compounds with similar purine structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of purine compounds can effectively inhibit the growth of cancer cells in vitro. The mechanism involved modulation of cell cycle progression and induction of apoptotic pathways .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has revealed that modifications on the purine scaffold can significantly influence biological activity. Substituents like the dichlorobenzyl group enhance binding affinity to target proteins, thus improving efficacy against cancer cells .
  • Docking Studies :
    • Molecular docking studies have suggested that this compound can effectively bind to active sites of various enzymes involved in nucleic acid metabolism, indicating potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-((2,4-dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a 9-isobutyl-9H-purin-2-amine core. Introduce the thioether group at the C6 position via nucleophilic substitution using 2,4-dichlorobenzyl thiol under inert conditions (e.g., nitrogen atmosphere) .
  • Step 2 : Purify intermediates via flash chromatography (e.g., cyclohexane-ethyl acetate gradients) to remove unreacted reagents .
  • Step 3 : Confirm purity (>98%) via HPLC and structural integrity via 1H^1H NMR (e.g., δ = 1.39 ppm for CH2_2CH3_3 in analogous compounds) and elemental analysis .
    • Key Considerations : Microwave-assisted synthesis (e.g., 50–100 W, 60–120°C) may reduce reaction times and improve yields for similar purine derivatives .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitored via LC-MS .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology :

  • Antimicrobial Activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (2–256 µg/mL range) .
  • Cytotoxicity : Assess in HEK-293 or HepG2 cells via MTT assays (48–72 hr exposure) .

Advanced Research Questions

Q. How do structural modifications at the C6 and N9 positions influence bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., benzyl, isopropyl, cyclopentyl) at N9 and C5. Compare activities using standardized assays .
  • Key Finding : In related compounds, bulkier N9 substituents (e.g., isobutyl) enhance membrane permeability, while electron-withdrawing groups at C6 (e.g., 2,4-dichlorobenzyl) improve target binding .

Q. How can conflicting data on antimicrobial efficacy be resolved?

  • Methodology :

  • Assay Optimization : Standardize inoculum size (e.g., 5 × 105^5 CFU/mL) and growth media (e.g., Mueller-Hinton broth) to minimize variability .
  • Mechanistic Studies : Use time-kill curves and synergy assays (e.g., with β-lactams) to differentiate bacteriostatic vs. bactericidal effects .
  • Structural Confirmation : Re-analyze compound integrity post-assay via LC-MS to rule out degradation .

Q. What strategies are effective for radiolabeling this compound for in vivo studies?

  • Methodology :

  • Fluorine-18 Labeling : Modify the benzylthio group to incorporate a 4-fluorobenzyl moiety. Use 18F^{18}F-fluorobenzyl alcohol and 2-aminopurin-6-yltrimethylammonium chloride under microwave conditions .
  • Validation : Assess radiochemical purity (>95%) via radio-HPLC and biodistribution in murine models .

Q. How can computational modeling guide target identification?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with purine-binding enzymes (e.g., kinases, AGT). Focus on the 2,4-dichlorobenzyl group’s role in hydrophobic pocket binding .
  • MD Simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-enzyme complexes .

Data Contradiction Analysis

Q. Why do different studies report varying MIC values for structurally similar compounds?

  • Root Cause : Differences in bacterial strains (e.g., ATCC vs. clinical isolates), assay conditions (aerobic vs. anaerobic), or compound batch purity .
  • Resolution : Cross-validate using CLSI guidelines and include positive controls (e.g., ciprofloxacin) in all assays .

Q. How to address discrepancies in synthetic yields across laboratories?

  • Root Cause : Variability in reagent quality (e.g., thiol oxidation), inert atmosphere integrity, or chromatography conditions .
  • Resolution : Standardize reagents (e.g., use freshly distilled DMF) and monitor reactions via TLC at fixed intervals .

Tables

Table 1 : Key Physicochemical Properties of Analogous Compounds

CompoundMolecular WeightMelting Point (°C)LogPReference
9-[(2,4-Dichlorobenzyl)]294.15145–1473.2
2-(Benzylthio)-9-ethyl285.35145–1472.8

Table 2 : Antimicrobial Activity of Purine Derivatives (MIC, µg/mL)

CompoundS. aureusE. coliB. subtilisReference
N2-Cyclohexyl-N6-phenyl326416
9-Isobutyl-C6-thioether1612832

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.